molecular formula C21H28N4O3S B2611711 1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine CAS No. 1291836-88-8

1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine

Cat. No. B2611711
CAS RN: 1291836-88-8
M. Wt: 416.54
InChI Key: QASWQCGHFZKMJA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine, also known as PIPES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PIPES is a piperazine derivative that has been synthesized through a multi-step process involving various chemical reactions. The compound has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Synthesis and Pharmacological Properties

The compound 1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine belongs to a class of chemicals with notable pharmacological significance. Research efforts have been directed towards understanding its synthesis, binding affinities, and potential therapeutic applications. This includes the synthesis of derivatives to explore their antiarrhythmic, antihypertensive, and receptor binding activities. For example, the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, showcasing strong antiarrhythmic and antihypertensive activities, highlights the impact of structural modifications on pharmacological properties (Malawska et al., 2002). Similarly, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure demonstrates the compound's relevance in the design of dopamine receptor partial agonists, which could potentially serve as novel therapeutics (Möller et al., 2017).

Antimicrobial and Chemical Stability

Notably, some derivatives show selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, marking a significant step towards combating antibiotic resistance (Kim et al., 2011). Furthermore, the chemical stability and reactivity of such compounds under various conditions have been a subject of in-depth study, contributing to the development of more effective and stable therapeutic agents.

Structural Analysis and Anticonvulsant Potential

Research also extends to the structural analysis of this compound derivatives, with studies such as crystal structure analysis, Hirshfeld surface analysis, and DFT calculations providing insights into their molecular properties (Kumara et al., 2017). Additionally, the exploration of its anticonvulsant activity presents promising avenues for the development of new therapeutic options for epilepsy (Shtrygol et al., 2016).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-28-19-9-7-18(8-10-19)23-14-16-24(17-15-23)21-20(6-5-11-22-21)29(26,27)25-12-3-2-4-13-25/h5-11H,2-4,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASWQCGHFZKMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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